N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide
Description
N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole 1,1-dioxide core fused with an indole-carboxamide moiety. The structure combines a sulfonamide-containing thiadiazole ring (with fluorine and methyl substituents) linked via an ethyl spacer to an indole-5-carboxamide group. The fluorine substituent likely enhances metabolic stability and bioavailability, while the methyl group may influence steric interactions .
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c1-22-16-5-3-14(19)11-17(16)23(27(22,25)26)9-8-21-18(24)13-2-4-15-12(10-13)6-7-20-15/h2-7,10-11,20H,8-9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOACAZWHDNOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazole intermediate, which is then fluorinated and methylated. This intermediate is subsequently reacted with an indole derivative under specific conditions to form the final product. Common reagents used in these reactions include fluorinating agents, methylating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Selenium vs. Sulfur Analogues
- Synthesis: Both compounds use DMF as a solvent and coupling agents (e.g., COMU), but (Se)NBD-Mal requires N-aminoethyl maleimide for maleimide-thiol conjugation, a step absent in the target compound’s synthesis.
Oxadiazole vs. Thiadiazole Derivatives
- Compound : Benzo[c][1,2,5]oxadiazole-based inhibitors (e.g., 3D in )
- Key Differences : The oxadiazole core lacks the sulfone group, reducing electron-withdrawing effects and altering hydrogen-bonding capacity. This may decrease affinity for sulfonamide-targeted enzymes (e.g., cholinesterases).
Carboxamide-Linked Heterocycles
Imidazo[2,1-b]thiazole-5-carboxamides (–4)
- Examples: ND-11503, ND-11564 Structural Comparison: These compounds replace the benzo-thiadiazole-indole system with an imidazo[2,1-b]thiazole core. The imidazole ring enhances π-π stacking but reduces sulfonamide-mediated solubility.
Thiazole-Triazole-Acetamides ()
- Examples : 9a–9e
- Key Differences : These compounds feature triazole-thiazole-acetamide linkages instead of indole-carboxamide. The triazole ring improves metabolic stability but may reduce binding to aromatic-rich active sites.
Thiadiazole Isomers and Derivatives
1,3,4-Thiadiazoles ()
Data Tables
Table 1. Structural and Functional Comparison of Selected Compounds
Key Research Findings
Electronic Effects: The 2,2-dioxide group in the target compound enhances electron-withdrawing properties, improving binding to positively charged enzyme pockets compared to non-sulfonamide analogues .
Fluorine Impact : The 6-fluoro substituent increases metabolic stability, as seen in similar fluorinated heterocycles .
Synthesis Efficiency : The target compound’s ethyl linker and indole-carboxamide group may require multi-step synthesis, contrasting with one-pot cyclizations used for 1,3,4-thiadiazoles .
Biological Activity
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the presence of an indole moiety and a thiadiazole ring, which are known to contribute to various biological activities. The fluorine substitution on the thiadiazole enhances its pharmacological properties by improving lipophilicity and bioavailability.
Structural Formula
The structural formula of this compound can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance:
- In vitro studies : The compound showed significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
- In vivo studies : Animal models treated with similar compounds displayed reduced tumor growth rates and improved survival rates compared to control groups. These findings suggest that the compound may act as a promising candidate for further development in cancer therapy .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that derivatives containing thiadiazole rings have shown effectiveness against a range of bacterial strains. For example:
- Bacterial Inhibition : Studies have reported that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor:
- Cholinesterase Inhibition : Some analogs have been identified as effective cholinesterase inhibitors, which could have implications for treating neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme can enhance acetylcholine levels in the brain, thereby improving cognitive function .
Case Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of a related compound in a mouse model of prostate cancer. The results indicated that treatment with the compound led to a significant reduction in tumor size after four weeks compared to untreated controls. Histopathological analysis revealed increased apoptosis in tumor tissues .
Case Study 2: Antimicrobial Action
In another study assessing antimicrobial activity, derivatives were tested against clinical isolates of resistant bacterial strains. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains, showcasing their potential as new antimicrobial agents .
Table 1: Biological Activity Summary
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including cyclization of the benzothiadiazole core, functionalization with fluorinated and methyl substituents, and coupling with the indole-carboxamide moiety. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for amidation and cyclization steps to enhance reactivity .
- Temperature control : Reactions often require precise temperature gradients (e.g., 0–5°C for acid chloride formation, 60–80°C for coupling) to minimize side reactions .
- Purification : Column chromatography or recrystallization is used post-synthesis, with purity assessed via HPLC (>95% purity threshold) .
Q. Which analytical techniques are essential for characterizing this compound?
Structural confirmation and purity assessment rely on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and functional group integrity (e.g., distinguishing indole NH from amide protons) .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies impurities .
- Mass Spectrometry (MS) : Determines molecular weight accuracy (e.g., ESI-MS for detecting [M+H]⁺ ions) .
Q. What biological targets or mechanisms are associated with this compound?
Preliminary studies suggest:
- FAAH inhibition : The benzothiadiazole core may interact with fatty acid amide hydrolase (FAAH), altering endocannabinoid metabolism .
- Antimicrobial activity : Thiadiazole and indole moieties exhibit potential against Gram-positive bacteria, likely via membrane disruption or enzyme inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
Systematic optimization involves:
- Catalyst screening : Amidation reactions benefit from DMAP or HOBt to enhance coupling efficiency .
- By-product analysis : TLC and LC-MS identify side products (e.g., unreacted starting materials), guiding solvent ratio adjustments (e.g., DCM:MeOH 10:1) .
- Kinetic studies : Varying reaction times (e.g., 12–48 hours) under reflux conditions can maximize conversion rates .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies in potency (e.g., FAAH IC₅₀ values across studies) may arise from:
- Assay variability : Standardize protocols (e.g., fluorescence vs. radiolabeled FAAH assays) to ensure reproducibility .
- Cellular context : Test compound activity in primary cells versus immortalized lines, as membrane permeability differences can skew results .
- Metabolite interference : Use LC-MS to identify degradation products that may confound activity measurements .
Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?
Rational modifications include:
- Functional group substitution : Replacing the 6-fluoro group with chloro or trifluoromethyl to modulate lipophilicity and metabolic stability .
- Bioisosteric replacement : Swapping the indole-carboxamide with thiazole-carboxamide to improve solubility while retaining target affinity .
- Prodrug approaches : Esterification of the carboxamide group to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
